molecular formula C14H19N3O5 B2910244 Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate CAS No. 1439903-30-6

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate

Cat. No.: B2910244
CAS No.: 1439903-30-6
M. Wt: 309.322
InChI Key: LPCMCBXAHCJWFP-UHFFFAOYSA-N
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Description

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C8H16N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white to almost white powder or crystalline appearance and has a melting point of 108°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate can be synthesized through the esterification of hydrazine-1,2-dicarboxylic acid with isopropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from methanol .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of hydrazine-related enzymes and disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl hydrazine-1,2-dicarboxylate
  • Hydrazine-1,2-dicarboxylic acid diisopropyl ester
  • N,N’-Bi [carbamic acid isopropyl] ester

Uniqueness

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate is unique due to its picolinoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the picolinoyl group plays a crucial role in the compound’s activity .

Properties

IUPAC Name

propan-2-yl N-(propan-2-yloxycarbonylamino)-N-(pyridine-2-carbonyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-9(2)21-13(19)16-17(14(20)22-10(3)4)12(18)11-7-5-6-8-15-11/h5-10H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCMCBXAHCJWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NN(C(=O)C1=CC=CC=N1)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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